molecular formula C12H13Cl B8627037 1-Chloro-4-(1-hexynyl)benzene

1-Chloro-4-(1-hexynyl)benzene

Cat. No.: B8627037
M. Wt: 192.68 g/mol
InChI Key: QGURSKZKIHWVEA-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-hexynyl)benzene (C₁₂H₁₃Cl) is a chloro-substituted aromatic compound featuring a terminal hexynyl (–C≡C–C₄H₉) group at the para position of the benzene ring. The hexynyl group introduces linear alkyne functionality, which may influence reactivity, polarity, and intermolecular interactions compared to shorter-chain or bulkier substituents .

Properties

Molecular Formula

C12H13Cl

Molecular Weight

192.68 g/mol

IUPAC Name

1-chloro-4-hex-1-ynylbenzene

InChI

InChI=1S/C12H13Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-4H2,1H3

InChI Key

QGURSKZKIHWVEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-chloro-4-(1-hexynyl)benzene with analogs from the evidence:

Compound Molecular Formula Molecular Weight Substituent Key Properties
This compound C₁₂H₁₃Cl 192.68 g/mol –C≡C–C₄H₉ (hexynyl) High hydrophobicity due to long alkyne chain; likely liquid at room temperature
1-Chloro-4-(phenylethynyl)benzene C₁₄H₉Cl 212.68 g/mol –C≡C–Ph (phenylethynyl) Solid; aromatic π-stacking enhances crystallinity
1-Chloro-4-(1-propynyl)benzene C₉H₇Cl 150.60 g/mol –C≡C–CH₃ (propynyl) Volatile liquid; shorter chain increases reactivity in alkyne-based reactions
1-Chloro-4-(3-chloroprop-1-ynyl)benzene C₉H₆Cl₂ 185.05 g/mol –C≡C–CH₂Cl (chloropropynyl) Oil; electron-withdrawing Cl enhances electrophilicity

Key Observations :

  • Chain Length : The hexynyl group’s longer chain increases hydrophobicity and may reduce reactivity in polar solvents compared to phenylethynyl or propynyl analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl in ) enhance electrophilic character, whereas aromatic substituents (e.g., phenylethynyl in ) promote π-π interactions.
Reactivity
  • Hydrogenation : The terminal alkyne in this compound can undergo stereoselective hydrogenation to yield (Z)- or (E)-alkenes, as seen in chromium-catalyzed reactions for phenylethynyl analogs .
  • Electrophilic Substitution : The para-chloro group directs electrophilic attacks to the meta position, while the hexynyl group may stabilize intermediates via conjugation .

Spectroscopic and Analytical Data

  • 1-Chloro-4-(phenylethynyl)benzene : Distinct ¹H NMR signals at δ 7.3–7.5 ppm (aromatic protons) and ¹³C NMR peaks for sp-hybridized carbons (~90 ppm) .
  • 1-Chloro-4-(1-propynyl)benzene : Characteristic ¹H NMR triplet for terminal alkyne protons (δ ~2.5–3.0 ppm) .
  • Prediction for this compound : Expected ¹H NMR signals for hexynyl methylene protons (δ 1.2–1.6 ppm) and a terminal alkyne peak (δ ~2.8 ppm) .

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